

Morolic Acid: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Morolic Acid

Cat. No.: B161997

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IUPAC Name: (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydronicene-4a-carboxylic acid.[1]

Core Data Summary

This section provides a summary of the key quantitative data for **morolic acid**, a pentacyclic triterpenoid of significant interest in pharmacological research. The data is presented in a structured format to facilitate easy comparison and reference.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **morolic acid**.

| Property | Value | Source |
|--------------------------------|--|------------|
| Molecular Formula | C ₃₀ H ₄₈ O ₃ | PubChem[1] |
| Molecular Weight | 456.7 g/mol | PubChem[1] |
| XLogP3 | 7.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 456.36034539 g/mol | PubChem[1] |
| Monoisotopic Mass | 456.36034539 g/mol | PubChem[1] |
| Topological Polar Surface Area | 57.5 Å ² | PubChem[1] |
| Heavy Atom Count | 33 | PubChem[1] |
| Complexity | 885 | PubChem[1] |

Biological Activity Data

Morolic acid and its derivatives have demonstrated a range of biological activities. The following table presents a selection of quantitative data from various studies.

| Activity | Cell Line/Target | Measurement | Value | Source |
|---|------------------|------------------|------------------|--------------|
| Anti-HIV-1 Activity (Morolic acid derivative 19) | MT-4 cells | EC ₅₀ | 57.0 ± 4.1 µM | Molecules[2] |
| Anti-HIV-1 Activity (Morolic acid derivative 20) | MT-4 cells | EC ₅₀ | 17.8 ± 2.1 µM | Molecules[2] |
| Anti-HIV-1 Activity (Morolic acid derivative 23) | MT-4 cells | EC ₅₀ | 12.6 ± 0.82 µM | Molecules[2] |
| Cytotoxicity (Morolic acid derivative 20) | MT-4 cells | CC ₅₀ | 41.0 ± 5.2 µM | Molecules[2] |
| Cytotoxicity (Morolic acid derivative 23) | MT-4 cells | CC ₅₀ | 38.0 ± 4.2 µM | Molecules[2] |
| Antimicrobial Activity (Morolic acid derivative 16) | S. aureus | Inhibition | 99.6% at 62.5 µM | Molecules[2] |
| Antimicrobial Activity (Morolic acid derivative 16) | E. faecalis | Inhibition | 85% at 250 µM | Molecules[2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of **morolic acid** and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

- Target cancer cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Morolic acid** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well flat-bottomed plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **morolic acid** in serum-free medium. Remove the culture medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **morolic acid** concentration) and a blank control (medium only).
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

Materials:

- Host cell line susceptible to the virus (e.g., Vero cells)
- Virus stock
- **Morolic acid** stock solution (in DMSO)
- Culture medium (e.g., MEM with 2% FBS)
- 96-well plates
- Staining solution (e.g., crystal violet or neutral red)

Procedure:

- **Cell Seeding:** Seed host cells into 96-well plates to form a confluent monolayer.
- **Compound and Virus Addition:** Prepare serial dilutions of **morolic acid** in culture medium. Add the diluted compound to the cell monolayers, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no

compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with the compound but no virus).

- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is observed in at least 80% of the virus control wells.
- Staining: Remove the medium and stain the cells with a staining solution. After a suitable incubation period, wash the plates to remove excess stain.
- Quantification: The amount of stain retained by the viable cells is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (EC₅₀). The cytotoxicity of the compound is determined from the compound toxicity control wells and is expressed as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

- Bovine serum albumin (BSA) or egg albumin
- Phosphate buffered saline (PBS), pH 6.4
- **Morolic acid** stock solution (in a suitable solvent)
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of **morolic acid**. A control group is prepared with the vehicle instead of the **morolic acid** solution.

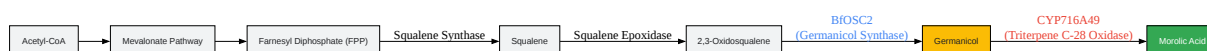
- Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
- Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
- Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
- Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of denaturation, can then be determined.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key pathways and workflows related to **morolic acid** research.

Biosynthetic Pathway of Morolic Acid in Engineered *Saccharomyces cerevisiae*

The following diagram illustrates the engineered biosynthetic pathway for the production of **morolic acid** in *Saccharomyces cerevisiae*. This pathway utilizes enzymes from different plant sources to convert native yeast metabolites into **morolic acid**.

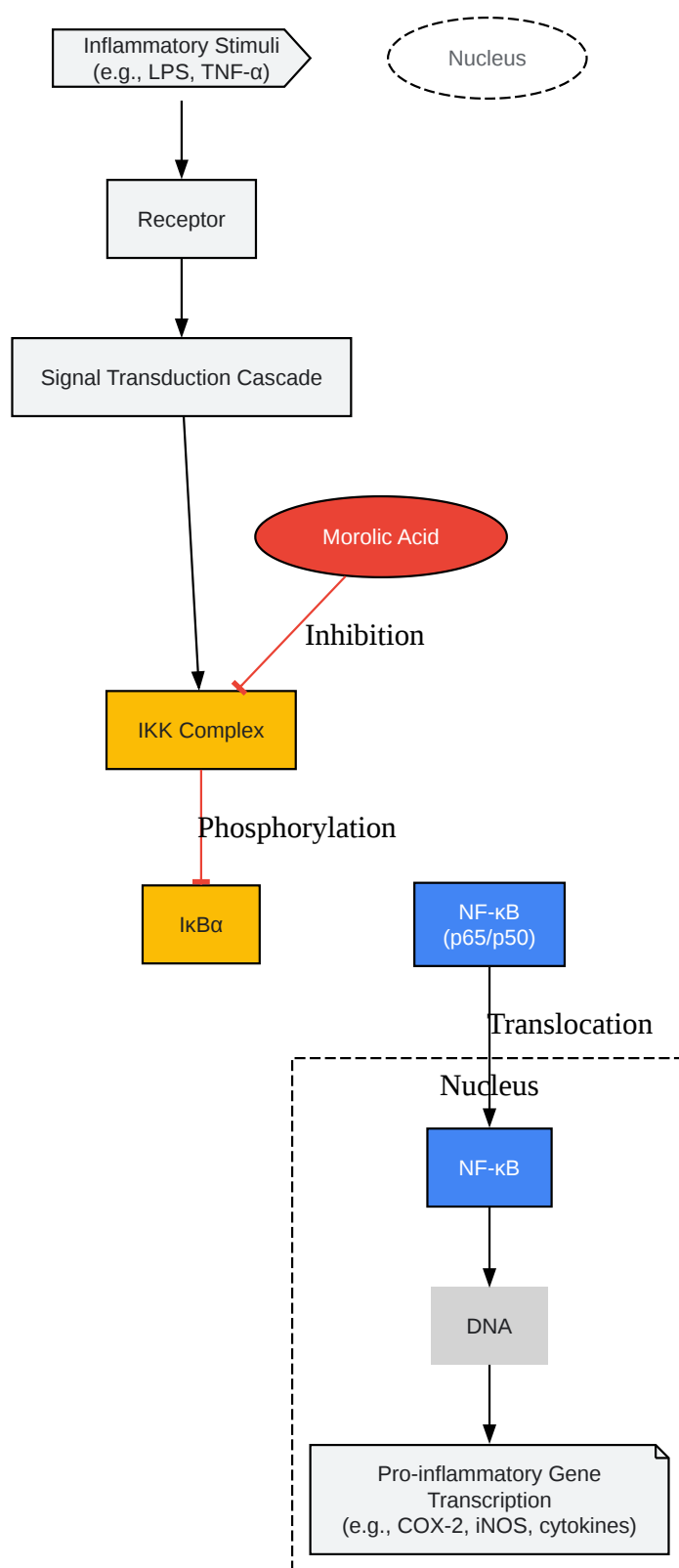


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Caption: Engineered biosynthetic pathway of **morolic acid** in *S. cerevisiae*.

Postulated Anti-inflammatory Signaling Pathway of Morolic Acid

Based on studies of structurally related pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, **morolic acid** is postulated to exert its anti-inflammatory effects through the inhibition of the NF- κ B signaling pathway. The following diagram illustrates this proposed mechanism.



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Caption: Postulated inhibition of the NF-κB pathway by **morolic acid**.

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References

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- 2. Production of the bioactive plant-derived triterpenoid morolic acid in engineered *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
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